(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Overview
Description
(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate is a chemical compound with the molecular formula C18H24Cl2N2O4 and a molecular weight of 403.3 g/mol . This compound is characterized by the presence of a dichlorobenzyl group and a piperidine ring, which is protected by a tert-butoxycarbonyl (Boc) group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of (3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with 3,5-dichlorobenzyl chloride and 4-(tert-butoxycarbonylamino)piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Chemical Reactions Analysis
(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate undergoes various chemical reactions, including :
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichlorobenzyl group.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include trifluoroacetic acid for deprotection and various bases and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate has several scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets . The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The pathways involved include binding to active sites or allosteric sites on target proteins, leading to changes in their activity.
Comparison with Similar Compounds
(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate can be compared with other similar compounds, such as :
This compound: Similar in structure but with different substituents on the benzyl or piperidine rings.
4-(tert-Butoxycarbonylamino)piperidine-1-carboxylate: Lacks the dichlorobenzyl group, leading to different reactivity and applications.
3,5-Dichlorobenzyl piperidine-1-carboxylate: Lacks the Boc protection, making it more reactive in certain conditions.
The uniqueness of this compound lies in its combination of the dichlorobenzyl group and the Boc-protected piperidine ring, which provides specific reactivity and stability for various applications.
Properties
Molecular Formula |
C18H24Cl2N2O4 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24Cl2N2O4/c1-18(2,3)26-16(23)21-15-4-6-22(7-5-15)17(24)25-11-12-8-13(19)10-14(20)9-12/h8-10,15H,4-7,11H2,1-3H3,(H,21,23) |
InChI Key |
JLJCYMNNCJEAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.